REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([OH:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].C(=O)([O-])[O-].[K+].[K+].[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CN(C=O)C>[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:12][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:1.2.3|
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Name
|
|
Quantity
|
5.95 mol
|
Type
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reactant
|
Smiles
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OC=1C=C(C(=O)OC)C=C(C1)O
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Name
|
|
Quantity
|
9 mol
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
8.42 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the suspension stirred at ambient temperature under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with a slight exotherm, and the reaction mixture stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched cautiously with ammonium chloride solution (5 L)
|
Type
|
EXTRACTION
|
Details
|
The aqueous suspension was extracted with DCM (1×3 L and 2×5 L)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (10 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried overnight (MgSO4)
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product chromatographed in 3 batches (flash column, 3×2 kg silica
|
Type
|
WASH
|
Details
|
eluting with a gradient
|
Type
|
CUSTOM
|
Details
|
The crude eluant was further chromatographed in 175 g batches (Amicon HPLC, 5 kg normal-phase silica
|
Type
|
WASH
|
Details
|
eluting with isohexane containing 20% v/v of ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)OC)C=C(C1)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |